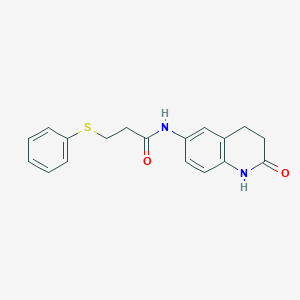

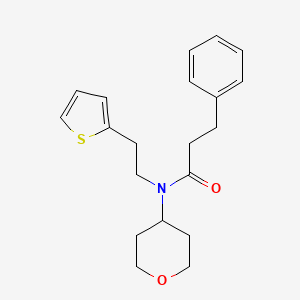

![molecular formula C17H15N5OS B2496978 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine CAS No. 380421-83-0](/img/structure/B2496978.png)

2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in chemical reactions and modifications, which allow for the synthesis of various derivatives with desired chemical and physical properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multistep chemical processes, including cyclization, chlorination, amination, and nucleophilic substitution reactions. For instance, Grinev and Kaplina (1985) described transformations of 5-methyl-6-carbethoxy-3,4-dihydrothieno-[2,3-d]pyrimidine for the synthesis of derivatives, showcasing the versatility of this core structure in undergoing various chemical modifications (Grinev & Kaplina, 1985).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to achieve desired properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For example, the crystal structure of related compounds has been determined, providing insights into their molecular conformation and interactions (Lu Jiu-fu et al., 2015).

科学的研究の応用

Crystal Structure and Biological Activity

The crystal structure and biological activity of compounds related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine have been studied. For instance, the synthesis and crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares a similar molecular framework, have been explored, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).

Microwave-Assisted Synthesis and Antiproliferative Activity

Efficient microwave-assisted synthesis methods have been applied to produce bioisosteric analogues of anticancer agents, such as MPC-6827, using similar molecular structures. These compounds have shown potential antiproliferative activity against human colorectal cancer cell lines, HT-29 and Caco-2 (Yvonnick Loidreau et al., 2020).

A3 Adenosine Receptor Antagonists

Research has focused on refining the structure of pyrazolo[4,3-d]pyrimidine derivatives to improve their efficacy as antagonists for the human A3 adenosine receptor. Some derivatives, especially those with specific substituents, have shown high affinity and selectivity, making them potent candidates for medical applications (L. Squarcialupi et al., 2016).

Synthesis and Anti-Inflammatory Activity

The synthesis of new compounds from visnagen and khellin furochromone derivatives, structurally related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine, has demonstrated significant anti-inflammatory and analgesic activities, showcasing their potential therapeutic benefits (A. Abu‐Hashem et al., 2011).

Antifungal Effects

The antifungal effects of compounds containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure have been investigated, demonstrating notable activity against types of fungi such as Aspergillus terreus and Aspergillus niger, which points to their potential as antifungal agents (N. N. Jafar et al., 2017).

作用機序

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been reported to exhibit diverse biological activities . They have been associated with various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets and induce changes that lead to their observed biological activities . The specific interactions and changes induced by this compound would require further investigation.

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with various biochemical pathways due to their diverse biological activities . The exact pathways and downstream effects influenced by this compound would require further investigation.

Result of Action

Thieno[2,3-d]pyrimidines have been associated with various molecular and cellular effects due to their diverse biological activities . The specific effects of this compound would require further investigation.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-10-7-14(18)22(21-10)16-15-13(8-24-17(15)20-9-19-16)11-3-5-12(23-2)6-4-11/h3-9H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMGZTWQGWUEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

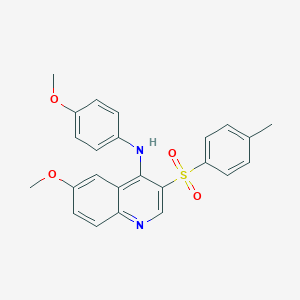

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)

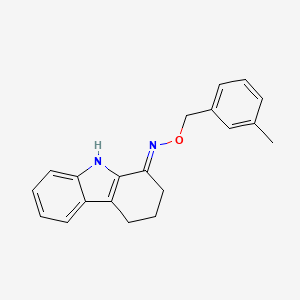

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

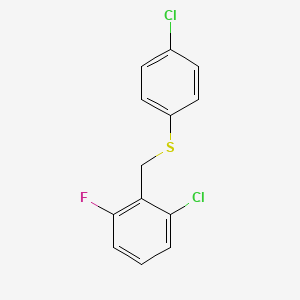

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)